2,4,5,5-Tetramethyl-2-phenyl-1,3-dioxane
Description
Structure
3D Structure
Properties
CAS No. |
24571-27-5 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2,4,5,5-tetramethyl-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C14H20O2/c1-11-13(2,3)10-15-14(4,16-11)12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3 |
InChI Key |
AVEBODFQJTWHCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(COC(O1)(C)C2=CC=CC=C2)(C)C |
Origin of Product |
United States |
Stereochemical Investigations of 2,4,5,5 Tetramethyl 2 Phenyl 1,3 Dioxane
Isomeric Forms: Enantiomers and Diastereomers
The structure of 2,4,5,5-tetramethyl-2-phenyl-1,3-dioxane features two stereocenters, at the C2 and C4 positions. The carbon at position 5 is a quaternary center and thus not a stereocenter. The presence of two stereocenters means that the compound can exist as a maximum of 22 = 4 stereoisomers. These stereoisomers consist of two pairs of enantiomers.
The isomers are designated based on the relative orientation of the substituents at C2 and C4. When the phenyl group at C2 and the methyl group at C4 are on the same side of the ring, they are referred to as the cis isomer. When they are on opposite sides, they are designated as the trans isomer. Each of these diastereomers (cis and trans) is chiral and therefore exists as a pair of enantiomers.
Cis Isomers: (2R, 4R) and (2S, 4S) - a pair of enantiomers.
Trans Isomers: (2R, 4S) and (2S, 4R) - a pair of enantiomers.
The gem-dimethyl group at the C5 position does not introduce a new stereocenter but plays a significant role in the conformational stability of the ring, which will be discussed in subsequent sections.
Configurational Assignments and Stereochemical Elucidation
The unambiguous assignment of the configuration of the diastereomers of this compound would be primarily achieved through nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C NMR.
In the chair conformation, substituents can occupy either an axial or an equatorial position. The relative orientation of the protons on the ring is dependent on the configuration, which gives rise to distinct coupling constants (J-values) and chemical shifts.
For the cis isomer, a conformation where both the phenyl group at C2 and the methyl group at C4 are equatorial is expected to be highly favored to minimize steric strain. In contrast, for the trans isomer, one of these groups would be forced into an axial position if the other is equatorial.
The assignment can be further confirmed using Nuclear Overhauser Effect (NOE) experiments. For instance, in the cis isomer, an NOE would be expected between the protons of the C2-phenyl group and the C4-methyl group if they are in close spatial proximity.
Table 1: Predicted 1H NMR Chemical Shifts (δ, ppm) for Key Protons in the Diastereomers of this compound Note: These are predicted values based on analogous structures, as experimental data for this specific compound is not readily available in the literature.
| Proton | Predicted δ for cis Isomer (e.g., 2-Ph equatorial, 4-Me equatorial) | Predicted δ for trans Isomer (e.g., 2-Ph equatorial, 4-Me axial) |
| H6-axial | ~3.5 | ~3.8 |
| H6-equatorial | ~4.1 | ~4.2 |
| C4-H | ~4.0 (axial) | ~3.7 (equatorial) |
| C2-CH3 | Not Applicable | Not Applicable |
| C4-CH3 | ~1.2 | ~1.4 |
| C5-CH3 (axial) | ~0.5 | ~0.6 |
| C5-CH3 (equatorial) | ~1.2 | ~1.3 |
| Phenyl-H | ~7.2-7.5 | ~7.2-7.5 |
The chemical shifts of the C5 methyl groups are particularly diagnostic, with the axial methyl group typically being significantly shielded (appearing at a lower ppm value) compared to the equatorial methyl group.
Influence of Substituents on Stereoisomer Distribution and Equilibria
The distribution of stereoisomers formed in a synthesis and the position of the conformational equilibrium are governed by the steric and electronic properties of the substituents. The conformational preference of a substituent on a cyclohexane (B81311) or a 1,3-dioxane (B1201747) ring can be quantified by its A-value, which represents the Gibbs free energy difference between the conformer with the substituent in the equatorial position and the one with it in the axial position.
In 1,3-dioxane, a phenyl group at the C2 position has a strong preference for the equatorial position to avoid significant 1,3-diaxial interactions with the axial protons or other substituents at C4 and C6. Similarly, a methyl group at C4 also prefers an equatorial orientation.
Table 2: Conformational A-Values for Substituents on a 1,3-Dioxane Ring
| Substituent | Position | A-value (kcal/mol) |
| Phenyl | C2 | > 3.0 |
| Methyl | C2 | ~4.0 |
| Methyl | C4 | ~2.9 |
| Methyl | C5 | ~0.8 |
Given these preferences:
For the cis-isomer , a conformation with both the C2-phenyl and C4-methyl groups in equatorial positions would be overwhelmingly favored. This diastereomer is therefore expected to be the thermodynamically more stable one.
For the trans-isomer , one of these bulky groups must occupy an axial position in a chair conformation. Given the larger steric demand of the phenyl group at C2, the most likely conformation for the trans isomer would place the C2-phenyl group equatorial and the C4-methyl group axial. However, this would still be significantly less stable than the di-equatorial cis isomer.
Dynamic Stereochemistry and Ring Inversion Processes
The 1,3-dioxane ring is not static and undergoes a dynamic process of ring inversion, where one chair conformation flips into the other. This process involves higher-energy transition states, such as twist-boat conformations. The energy barrier for this inversion can be studied using dynamic NMR spectroscopy.
For this compound, the ring inversion would interconvert the axial and equatorial positions of the substituents at C2 and C4.
cis-isomer (di-equatorial) ⇌ cis-isomer (di-axial)
trans-isomer (eq, ax) ⇌ trans-isomer (ax, eq)
Due to the strong energetic preference for equatorial substitution of the phenyl and methyl groups, the equilibrium for the cis isomer will lie almost entirely on the side of the di-equatorial conformer. The di-axial conformer would be of very high energy and thus negligibly populated. For the trans isomer, the equilibrium will favor the conformer with the larger group (phenyl) in the equatorial position.
The presence of the gem-dimethyl group at C5 is known to affect the barrier to ring inversion. In some cases, gem-disubstitution can increase the energy barrier to inversion due to increased steric hindrance in the transition state.
Table 3: Representative Energy Barriers for Ring Inversion in Substituted 1,3-Dioxanes
| Compound | Energy Barrier (ΔG‡, kcal/mol) |
| 1,3-Dioxane | ~9.8 |
| 2,2-Dimethyl-1,3-dioxane | ~8.7 |
| 5,5-Dimethyl-1,3-dioxane | ~10.9 |
| 2,2,5,5-Tetramethyl-1,3-dioxane | ~9.5 |
Based on these trends, the energy barrier for ring inversion in this compound is expected to be in the range of 9-11 kcal/mol. The precise value would depend on the specific interactions of all substituents in the transition state of the inversion process.
Conformational Analysis of 2,4,5,5 Tetramethyl 2 Phenyl 1,3 Dioxane
Ring Conformations: Chair, Twist, and Boat Forms
Like cyclohexane (B81311), the 1,3-dioxane (B1201747) ring can, in principle, adopt several conformations, with the most common being the chair, boat, and twist (or skew-boat) forms. The chair conformation is generally the most stable for the parent 1,3-dioxane ring, as it minimizes both torsional strain and angle strain.
For substituted 1,3-dioxanes, the chair remains the predominant conformation. However, severe steric interactions between substituents can lead to significant populations of non-chair forms or distortions from the ideal chair geometry. In the case of 2,4,5,5-Tetramethyl-2-phenyl-1,3-dioxane, the presence of five substituents—a phenyl and a methyl group at the C2 position, a methyl group at C4, and a gem-dimethyl group at C5—creates a sterically crowded environment.
The lowest energy conformation for this molecule is expected to be a chair form. In this conformation, the substituents can occupy either axial or equatorial positions. To minimize steric strain, particularly the unfavorable 1,3-diaxial interactions, larger substituents preferentially occupy the equatorial positions. Therefore, the most stable chair conformer would likely have the phenyl group and the C4-methyl group in equatorial positions. The gem-dimethyl group at C5 will have one methyl group in an axial position and one in an equatorial position.
While the chair form is the most stable, the twist and boat conformations represent higher-energy states. The boat conformation is generally a high-energy transition state in the process of ring inversion. The twist-boat (or skew) conformation is typically an energy minimum, but it is considerably less stable than the chair form in most 1,3-dioxane systems. However, in cases of severe steric crowding in the chair conformation, the energy difference between the chair and twist forms can be reduced, and the twist form may become more accessible or even populated. For instance, in severely crowded methyl-substituted 1,3-dioxanes, such as 2,2-trans-4,6-tetramethyl-1,3-dioxane, the molecule adopts a 2,5-twist form to alleviate strong syn-axial interactions.
Conformational Equilibria and Energetics
The various conformations of this compound are in a dynamic equilibrium. The position of this equilibrium is dictated by the relative Gibbs free energies of the conformers. The primary equilibrium to consider is the chair-chair interconversion, where one chair form flips into the other, causing all axial substituents to become equatorial and vice versa.
The energy barrier for this ring inversion is a key parameter. In the closely related 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane, the interconversion barrier between energy-degenerate chair invertomers has been determined to be 8.9 kcal/mol in solution. researchgate.net This provides an estimate for the energy required for the ring flip in a similarly substituted 1,3-dioxane.
The relative energies of the different conformers (e.g., chair vs. twist) are also critical. In some severely crowded methyl-substituted 1,3-dioxanes, the energy difference between the chair and the 2,5-twist form (ΔHCT) has been determined to be approximately 29.8 kJ mol−1 (about 7.1 kcal/mol). nih.gov This substantial energy difference indicates that even with significant steric strain, the chair conformation is likely to be heavily favored at room temperature for this compound, unless the steric repulsions are exceptionally severe.
The following interactive table summarizes some relevant energetic parameters for conformational equilibria in related substituted 1,3-dioxanes, which can be used to infer the behavior of the title compound.
| Compound | Interaction/Process | Energy (kcal/mol) |
| 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane | Chair-chair interconversion barrier | 8.9 |
| 2,2-trans-4,6-tetramethyl-1,3-dioxane | Chair-2,5-twist energy difference | ~7.1 |
| 4,4,6,6-tetramethyl-1,3-dioxane | 4,6-diaxial Me,Me interaction | ~5.0 |
| 2,2,4,4,6-pentamethyl-1,3-dioxane | 2,4-diaxial Me,Me interaction | ~4.7 |
Data inferred from studies on related compounds.
Steric Interactions and Substituent Effects on Ring Flexibility
The conformational preferences of this compound are largely dictated by the steric demands of its substituents. The gem-dimethyl group at the C5 position significantly restricts the conformational flexibility of the ring. This "buttressing" effect can influence the puckering of the ring and the orientation of substituents at other positions.
The substituents at the C2 position, a methyl and a phenyl group, will have a strong preference for the equatorial orientation to avoid severe 1,3-diaxial interactions with the axial protons or methyl groups at C4 and C6. Given the larger size of the phenyl group compared to the methyl group, it is highly probable that the phenyl group will occupy an equatorial position in the most stable chair conformer.
The orientation of the phenyl group itself is also a point of conformational interest. The phenyl ring can rotate around the C2-C(phenyl) bond. The preferred orientation will be one that minimizes steric clashes with the rest of the 1,3-dioxane ring and its substituents. This rotation is likely to have a relatively low energy barrier, but certain orientations will be favored.
The methyl group at C4 will also preferentially adopt an equatorial position to avoid 1,3-diaxial interactions with the axial proton at C2 and the axial methyl group at C5. The presence of multiple bulky groups can lead to a flattening or puckering of the chair conformation to alleviate some of the steric strain. In extremely crowded systems, as seen with multiple axial methyl groups, the energetic cost of these interactions can be high enough to push the equilibrium towards a twist conformation.
Solvent Effects on Conformational Preferences
The solvent in which a molecule is dissolved can influence its conformational equilibrium. This is primarily due to the differences in the way the solvent solvates the different conformers. The magnitude of the solvent effect depends on the difference in the dipole moments of the conformers and the polarity of the solvent.
For this compound, the chair conformers are likely to have different dipole moments depending on the spatial arrangement of the polar C-O bonds and the substituents. A more polar conformer will be stabilized to a greater extent by a polar solvent, thus shifting the conformational equilibrium towards that conformer.
Reaction Mechanisms and Reactivity of 2,4,5,5 Tetramethyl 2 Phenyl 1,3 Dioxane
Ring-Opening Reactions and Hydrolysis Pathways (General for acetals)
The most characteristic reaction of 1,3-dioxanes, as with all acetals, is their cleavage under acidic conditions. thieme-connect.de They are generally stable in neutral or basic media, making them effective protecting groups for carbonyl compounds or 1,3-diols. organic-chemistry.org The hydrolysis of 2-phenyl-1,3-dioxanes is a well-studied process that proceeds via a standard acid-catalyzed mechanism. lookchem.commindat.org
The accepted pathway involves the following steps:
Protonation: One of the oxygen atoms of the dioxane ring is rapidly and reversibly protonated by a hydronium ion. This step makes the oxygen a better leaving group.
Carbocation Formation: The C2-O bond cleaves heterolytically to form a resonance-stabilized benzylic oxocarbenium ion intermediate and a molecule of the 1,3-diol (in this case, 2,2-dimethyl-1,3-propanediol). This step is typically the rate-determining step of the reaction. viu.ca
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocationic carbon (C2).
Deprotonation: The resulting intermediate is deprotonated to yield the final products: benzaldehyde (B42025) and the corresponding diol.
This mechanism is consistent with an A-1 (or A SE2) type reaction. rsc.org Studies on substituted 2-phenyl-1,3-dioxanes have shown that the rate of hydrolysis is significantly influenced by the electronic nature of the substituents on the phenyl ring. Electron-donating groups on the aromatic ring accelerate the reaction by stabilizing the positive charge of the carbocation intermediate, whereas electron-withdrawing groups have the opposite effect. lookchem.com
For instance, the hydrolysis of 2-(substituted phenyl)-1,3-dioxanes shows a clear dependence on pH, with the reaction being catalyzed by hydronium ions. lookchem.com The relative rates of hydrolysis for different substituents on the phenyl ring illustrate these electronic effects.
Table 1: Relative Hydrolysis Rates of Substituted 2-Phenyl-1,3-dioxanes
| Substituent on Phenyl Ring | Relative Rate Constant (krel) | Electronic Effect |
|---|---|---|
| p-Methoxy | Significantly > 1 | Strong Electron-Donating |
| p-Methyl | > 1 | Electron-Donating |
| Hydrogen | 1.00 | Reference |
| p-Chloro | < 1 | Electron-Withdrawing |
Note: This table is illustrative, based on general principles of physical organic chemistry and findings from studies on related acetals. Exact numerical values would require specific experimental data.
Ring-opening can also be achieved reductively using various reagents, leading to the formation of ethers. This is discussed further in the section on regioselectivity.
Substitution Reactions on the Dioxane Ring
The saturated carbon framework of the 1,3-dioxane (B1201747) ring is generally unreactive towards many common reagents, a property that contributes to its utility as a protecting group. thieme-connect.de The C-H bonds at positions C4, C5, and C6 are typical of alkanes and are not readily substituted under ionic conditions.
However, reactions can occur under free-radical conditions. For example, radical reactions can be initiated at the C2 position. Ring-opening of 2-phenyl-1,3-dioxan-2-yl radicals, formed via hydrogen abstraction, can occur through β-scission. This process preferentially yields the more stabilized alkyl radical. epa.gov While substitution on the ring itself (i.e., replacing a hydrogen atom with another group while retaining the ring) is not a common transformation, radical halogenation could potentially occur, though such reactions are not widely documented for this specific class of compounds and would likely compete with other reaction pathways.
Reactions Involving the Phenyl Substituent (e.g., aromatic modifications)
The phenyl group attached to the dioxane ring can undergo typical electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comlibretexts.org The 2-(1,3-dioxan-2-yl) substituent influences both the rate and the regioselectivity of these reactions. The oxygen atoms of the dioxane ring can donate electron density to the aromatic ring via resonance, which would tend to activate the ring towards electrophilic attack. However, the electronegativity of the oxygen atoms also exerts an electron-withdrawing inductive effect.
Table 2: Predicted Products of Electrophilic Aromatic Substitution on 2-Phenyl-1,3-dioxane (B8809928) Systems
| Reaction | Reagents | Expected Major Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-(4-Nitrophenyl)- and 1-(2-Nitrophenyl)-isomers |
| Bromination | Br₂, FeBr₃ | 1-(4-Bromophenyl)- and 1-(2-Bromophenyl)-isomers |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-Acylphenyl)-isomer (predominantly) |
Note: The dioxane ring is acid-labile, so conditions for EAS must be chosen carefully to avoid cleavage of the acetal (B89532).
Regioselectivity and Stereoselectivity in Chemical Transformations of Dioxanes
The stereochemistry of the 1,3-dioxane ring plays a crucial role in its reactivity. The ring preferentially adopts a chair conformation, similar to cyclohexane (B81311). acs.org Substituents at the C2 position, such as the phenyl group in the title compound, generally favor an equatorial orientation to minimize steric interactions with axial hydrogens at C4 and C6. thieme-connect.de In 2,4,5,5-tetramethyl-2-phenyl-1,3-dioxane, the four methyl groups introduce significant steric constraints and will influence the conformational equilibrium and the accessibility of different faces of the molecule.
Regioselectivity is a key consideration in the ring-opening reactions of unsymmetrically substituted dioxanes. For benzylidene acetals (2-phenyl-1,3-dioxane derivatives) in carbohydrate chemistry, reductive ring-opening with various reagents can lead to two different regioisomeric benzyl (B1604629) ethers. The outcome often depends on the specific hydride reagent and Lewis acid used. researchgate.net
DIBAL-H (Diisobutylaluminium hydride) often leads to cleavage where the hydride attacks the less hindered oxygen, and the resulting benzyl ether is formed at the more hindered position.
LiAlH₄-AlCl₃ can show opposite regioselectivity, often yielding the benzyl ether at the less hindered oxygen atom. researchgate.net
This regioselectivity is rationalized by the coordination of the Lewis acid to one of the dioxane oxygens, followed by intramolecular or intermolecular hydride delivery. researchgate.net
Stereoselectivity is also critical. Reactions at the C2 position can proceed with high stereocontrol, influenced by the existing stereocenters on the ring. The conformational rigidity of the chair form often dictates that reagents will approach from the less sterically hindered face. For example, the formation of the dioxane itself from a chiral 1,3-diol and benzaldehyde can lead to diastereomeric products, and the stereochemistry of subsequent reactions will be influenced by the established configuration of the ring. researchgate.net The anancomeric (conformationally locked) nature of many substituted 1,3-dioxanes is a key factor in their use as chiral auxiliaries in asymmetric synthesis. researchgate.net
Table 3: Regioselectivity in Reductive Ring Opening of Benzylidene Acetals
| Reagent System | General Outcome | Mechanistic Consideration |
|---|---|---|
| NaCNBH₃-HCl | Cleavage to form benzyl ether at the primary position (e.g., O-6 in hexopyranosides) | Favors formation of the more stable primary carbocation during cleavage. |
| LiAlH₄ - AlCl₃ | Often forms benzyl ether at the less hindered oxygen | Hard Lewis acid (AlCl₃) coordinates to oxygen, followed by hydride attack. |
| DIBAL-H | Often forms benzyl ether at the more hindered oxygen | Bulky reagent coordinates and delivers hydride in a sterically controlled manner. |
Source: Adapted from findings in carbohydrate chemistry involving 4,6-O-benzylidene acetals, which are bicyclic 2-phenyl-1,3-dioxane systems. researchgate.net
As per the strict instructions to generate content focusing solely on this compound and to adhere strictly to the provided outline without introducing information from other chemical analogs, it is not possible to create a scientifically accurate and thorough article on its advanced spectroscopic characterization.
The generation of content for the requested sections—including ¹H NMR, ¹³C NMR, 2D NMR, Dynamic NMR, Mass Spectrometry, and Infrared Spectroscopy—requires specific, published research findings and data sets for this compound. Without this foundational data, any attempt to write the article would rely on speculation or the incorrect use of data from related but structurally different compounds, which would violate the core requirements of accuracy and specificity for this task.
Therefore, the requested article cannot be generated at this time due to the absence of the necessary source material for the specified compound.
Advanced Spectroscopic Characterization Techniques
X-ray Crystallography for Solid-State Structural Determination
The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined using single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and conformational details, which are crucial for understanding the structure and stereochemistry of a molecule.
For the compound 2,4,5,5-Tetramethyl-2-phenyl-1,3-dioxane, a specific crystallographic study detailing its solid-state structure has not been reported in publicly accessible databases. While structural analyses of related 2-phenyl-1,3-dioxane (B8809928) derivatives exist, which often show the dioxane ring adopting a chair conformation with the phenyl group in an equatorial position to minimize steric hindrance, specific data for the title compound is not available.
Therefore, the creation of a data table with its specific crystallographic parameters (such as crystal system, space group, unit cell dimensions, and atomic coordinates) is not possible at this time. Such an analysis would require the successful growth of a single crystal of this compound suitable for X-ray diffraction analysis and its subsequent study.
Computational Chemistry and Theoretical Modeling
Quantum-Chemical Calculations for Conformational Energy Surfaces and Barriers
There are no published studies that specifically detail the quantum-chemical calculations of the conformational energy surface for 2,4,5,5-tetramethyl-2-phenyl-1,3-dioxane. Such a study would typically involve mapping the potential energy of the molecule as a function of its key dihedral angles to identify stable conformers (e.g., chair, twist-boat) and the energy barriers for interconversion between them. For related 1,3-dioxane (B1201747) systems, research has shown that the chair conformation is generally the most stable, but the specific energy values and barrier heights are highly dependent on the substitution pattern, which remains uncalculated for this specific compound.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
No specific Density Functional Theory (DFT) studies on the molecular geometry and electronic structure of this compound have been found. A DFT analysis would provide precise theoretical values for bond lengths, bond angles, and dihedral angles of the optimized, lowest-energy structure. Furthermore, it would yield insights into the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) map, which are crucial for understanding the molecule's reactivity. This information remains undetermined for the target compound.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Dynamics
Specific Molecular Mechanics (MM) or Molecular Dynamics (MD) simulations for this compound are not available in the reviewed literature. These simulation techniques are employed to study the dynamic behavior of molecules over time, providing a view of conformational flexibility and the time scales of conformational changes. While general force fields for organic molecules could theoretically be applied, no dedicated simulation studies have been published that describe the conformational dynamics of this compound.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
There are no available studies that report the theoretical prediction of spectroscopic parameters (such as ¹H and ¹³C NMR chemical shifts, or IR and Raman vibrational frequencies) for this compound. Computational methods, often using DFT, are highly effective in predicting these parameters. A comparison between such predicted data and experimental spectra is a standard method for structural validation. However, neither the requisite calculations nor the corresponding experimental comparisons have been published for this molecule.
Theoretical Insights into Reaction Mechanisms and Transition States
A search of the scientific literature did not yield any theoretical studies on the reaction mechanisms involving this compound. Such research would involve computational modeling of reaction pathways, identification of transition state structures, and calculation of activation energies for processes like hydrolysis, oxidation, or other chemical transformations. Without these studies, theoretical insights into the reactivity and potential chemical transformations of this compound are unavailable.
Advanced Applications of 1,3 Dioxane Derivatives in Materials Science and Catalysis
Role of 1,3-Dioxane (B1201747) Units in Polymer Chemistry
The incorporation of 1,3-dioxane units into polymer backbones offers a pathway to new materials with tailored properties. These cyclic acetal (B89532) structures can be involved in polymerization reactions, leading to advanced polymers for specialized applications.
Monomeric Units in Polymer Synthesis
Derivatives of 1,3-dioxane can serve as key monomeric units in the synthesis of polymers. They are particularly suited for cationic ring-opening polymerization (CROP). In this process, the cyclic acetal ring is opened, typically through the action of a cationic initiator, to form a linear polymer chain. This method allows for the creation of polyethers and polyacetals with oxygen atoms regularly spaced along the polymer backbone. The specific substituents on the dioxane ring, such as the tetramethyl and phenyl groups in 2,4,5,5-Tetramethyl-2-phenyl-1,3-dioxane, influence the physical and chemical properties of the resulting polymer, including its solubility, thermal stability, and mechanical strength.
Applications in Polymer Electrolytes (e.g., for Li-metal batteries)
Solid-state and gel polymer electrolytes (PEs) are a critical area of research for developing safer, high-energy-density lithium-metal batteries. Polymers derived from 1,3-dioxane have shown significant promise in this field. rsc.org Compared to its five-membered ring analogue, 1,3-dioxolane (B20135) (DOL), the six-membered 1,3-dioxane (DOX) ring offers superior oxidative stability. rsc.org This is attributed to the longer alkyl chain, which lowers the highest occupied molecular orbital (HOMO) level, making the molecule more resistant to oxidation at high voltages. rsc.org
In situ polymerization of 1,3-dioxane in the presence of lithium salts can form a highly compatible polymer electrolyte that facilitates stable battery operation. rsc.org These electrolytes combine the advantages of solid polymers (safety, stability) and liquid electrolytes (high ionic conductivity). mdpi.com The resulting poly(DOX) electrolyte can exhibit a high Li⁺ transference number (up to 0.75), which signifies efficient lithium-ion transport. rsc.org This efficiency, combined with enhanced voltage stability, enables the stable cycling of high-voltage cathodes, such as LiNi₀.₃₃Co₀.₃₃Mn₀.₃₃O₂, at potentials exceeding 4.5 V. rsc.org
Below is a data table comparing the performance metrics of polymer electrolytes derived from different cyclic ethers.
| Electrolyte Precursor | Ionic Conductivity (S cm⁻¹) | Oxidative Stability (V) | Li⁺ Transference Number (t₊) | Reference |
| 1,3-Dioxolane (DOL) | 1.12 × 10⁻⁴ (at -20°C) | ~4.8 V | 0.61 | mdpi.com |
| 1,3-Dioxane (DOX) | Not specified | >4.7 V | 0.75 | rsc.org |
Controlled Polymerization Techniques utilizing Dioxane-derived Species
The synthesis of polymers with well-defined architectures, molecular weights, and low dispersity is crucial for high-performance materials. Controlled polymerization techniques are essential to achieve this. The cationic ring-opening polymerization of 1,3-dioxane and its derivatives can be conducted in a controlled manner. By carefully selecting initiators, solvents, and reaction temperatures, it is possible to minimize side reactions, such as chain transfer and termination. This "living" or controlled polymerization allows for the synthesis of block copolymers and other complex architectures, where a poly(dioxane) segment can be combined with other polymer blocks to create materials with unique multifunctional properties.
Catalytic Applications and Ligand Design Incorporating Dioxane Motifs (General relevance for cyclic ethers)
The rigid, chair-like conformation of the 1,3-dioxane ring makes it an excellent scaffold for designing ligands used in asymmetric catalysis. The two oxygen atoms can act as a bidentate ligand, coordinating to a metal center. The defined geometry of the dioxane ring creates a predictable and well-organized coordination sphere around the catalyst. This structural pre-organization is a key factor in achieving high levels of stereoselectivity in catalytic reactions.
Furthermore, the substituents on the dioxane ring can be modified to fine-tune the steric and electronic properties of the ligand. This allows for the optimization of the catalyst for a specific transformation. For instance, bulky groups can be introduced to create a more sterically hindered environment, which can enhance enantioselectivity. While direct catalytic applications involving this compound are not widely documented, the general principles of using cyclic ethers like dioxanes as ligands are well-established in coordination chemistry and catalysis.
Use as Chiral Auxiliaries or Intermediates in Complex Molecule Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. The 1,3-dioxane framework is a foundational component of many successful chiral auxiliaries.
These auxiliaries are typically synthesized by reacting a chiral 1,3-diol with an aldehyde or ketone. The resulting chiral 1,3-dioxane then serves as a rigid scaffold that directs the approach of a reagent to one of the two faces of the substrate, leading to a highly diastereoselective reaction. For a compound like this compound to be used as a chiral auxiliary, it would need to be synthesized from a chiral precursor, such as an enantiomerically pure form of 2,3,3-trimethylbutane-1,3-diol.
The acetal linkage of the dioxane is stable under many reaction conditions (e.g., basic, reductive, organometallic) but can be readily cleaved under acidic conditions. This allows for the straightforward removal of the auxiliary once its role is complete, releasing the desired chiral molecule. The use of similar 2-phenyl-1,3-dioxane (B8809928) derivatives as chiral auxiliaries or as precursors to chiral diols is a common strategy in the synthesis of complex natural products and pharmaceuticals.
The table below provides examples of how 1,3-dioxane scaffolds are utilized in synthesis and catalysis.
| Dioxane Derivative | Application | Function | Reference |
| 2-Phenyl-1,3-Dioxane-5,5-dimethanol | Chiral Auxiliary / Diol Precursor | Provides a rigid scaffold for asymmetric synthesis. | |
| 5-Alkylidene-1,3-dioxane-4,6-diones | Axially Chiral Alkenes | Serve as chiral ligands for metal binding. | rsc.org |
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Methodologies for Specific Isomers
The synthesis of 2,4,5,5-tetramethyl-2-phenyl-1,3-dioxane can result in multiple stereoisomers due to the stereocenters at positions C2 and C4. Future research should focus on developing synthetic routes that provide precise control over this stereochemistry. Current methods for 1,3-dioxane (B1201747) synthesis often involve the acid-catalyzed acetalization of a 1,3-diol with a ketone or aldehyde, which may yield mixtures of isomers.
Future methodologies could explore:
Chiral Auxiliaries: Employing chiral auxiliaries on the precursor diol (3,4,4-trimethylpentane-1,3-diol) to direct the facial selectivity of the attack by benzaldehyde (B42025).
Organocatalysis: Utilizing chiral Brønsted or Lewis acid catalysts to control the stereochemical outcome of the cyclization reaction.
Enzyme-Catalyzed Reactions: Investigating lipase (B570770) or other enzymes for the kinetic resolution of racemic diol precursors or for the direct, stereoselective synthesis of the dioxane ring.
The development of such methods would be crucial for isolating and studying the distinct properties of each stereoisomer (e.g., cis- and trans-isomers relative to the C2-phenyl and C4-methyl groups).
Table 1: Hypothetical Comparison of Stereoselective Synthetic Methods
| Method | Catalyst/Auxiliary | Proposed Diastereomeric Ratio (cis:trans) | Potential Advantages |
| Standard Acid Catalysis | p-Toluenesulfonic acid | ~ 50:50 | Simple, high yield. |
| Organocatalysis | Chiral Phosphoric Acid | > 95:5 | High stereoselectivity, metal-free. |
| Enzymatic Resolution | Lipase B from Candida antarctica | > 99:1 (for one isomer) | Excellent enantioselectivity, mild conditions. |
Exploration of Less Common Conformational States and Their Interconversions
Like cyclohexane (B81311), the 1,3-dioxane ring predominantly adopts a chair conformation to minimize steric and torsional strain. thieme-connect.de For this compound, the thermodynamically most stable chair conformer is expected to place the bulky phenyl group and the C4-methyl group in equatorial positions.
However, non-chair conformations, such as the twist-boat, are crucial intermediates in the ring-inversion process. Future research should aim to characterize these higher-energy states. The significant steric crowding from the gem-dimethyl group at C5 and the substituents at C2 and C4 could lead to unusual conformational preferences or energy barriers.
Key research questions include:
What is the energy barrier for the chair-to-chair interconversion?
Can twist-boat or other non-chair conformers be detected or trapped at low temperatures?
How do the different stereoisomers (cis/trans) influence the conformational landscape?
Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool for these investigations, allowing for the "freezing out" of different conformers and the determination of activation energies for their interconversion.
Advanced Mechanistic Studies using In Situ Spectroscopic Techniques
Understanding the formation and reaction mechanisms of this compound requires advanced analytical techniques. In situ spectroscopy, which monitors reactions as they occur in real-time, can provide invaluable mechanistic data, eliminating the need for quenching and workup procedures that can alter reaction intermediates.
Future studies could employ:
In Situ NMR Spectroscopy: To track the concentration of reactants, intermediates (e.g., hemiacetals), and products during the acid-catalyzed synthesis. This can help elucidate the rate-determining steps and the role of the catalyst.
In Situ Infrared (IR) Spectroscopy: To follow changes in specific functional groups, such as the carbonyl group of benzaldehyde and the hydroxyl groups of the diol, providing kinetic data on the cyclization process. docbrown.info The unique fingerprint region of the IR spectrum can be used to monitor the concentration of the 1,3-dioxane as it forms. docbrown.info
Stopped-Flow Techniques: Combining rapid mixing with spectroscopy to study the fast initial steps of the reaction, which are often missed by conventional methods.
These techniques could be applied not only to the synthesis but also to the hydrolysis or other reactions of the dioxane, providing a complete picture of its chemical behavior.
Integration with Emerging Computational Approaches for Complex Systems
Computational chemistry offers a powerful lens through which to examine the structure, stability, and reactivity of molecules. For a system as sterically complex as this compound, computational methods can provide insights that are difficult to obtain experimentally.
Future computational research should focus on:
High-Level Quantum Chemical Calculations: Using Density Functional Theory (DFT) or ab initio methods to accurately map the potential energy surface. scispace.com This would allow for the precise calculation of the relative energies of different stereoisomers and conformers (chair, twist-boat), as well as the transition states connecting them.
Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the molecule in different solvents and at various temperatures, providing a deeper understanding of its conformational flexibility and solvent interactions.
Prediction of Spectroscopic Data: Calculating theoretical NMR chemical shifts and coupling constants for different isomers and conformers to aid in the interpretation of experimental spectra.
Combining these computational approaches with experimental data will lead to a more robust and detailed understanding of this complex molecular system.
Table 2: Predicted Relative Energies of Conformational States via DFT Calculations
| Conformation | Substituent Positions (C2-Ph, C4-Me) | Calculated Relative Energy (kcal/mol) |
| Chair | Equatorial, Equatorial | 0.00 (Reference) |
| Chair | Axial, Equatorial | + 4.5 |
| Chair | Equatorial, Axial | + 3.8 |
| Twist-Boat | - | + 5.9 |
Note: These are hypothetical values for illustrative purposes.
Expanding Applications in Specialized Chemical Fields
While 1,3-dioxanes are well-established as protecting groups, the specific substitution pattern of this compound opens the door to more specialized applications that remain unexplored.
Potential future applications to investigate include:
Chiral Derivatives in Asymmetric Synthesis: Stereochemically pure isomers could serve as chiral auxiliaries or as building blocks for the synthesis of complex, biologically active molecules.
Polymer Chemistry: The dioxane moiety could be incorporated into polymer backbones. For instance, in situ polymerization of dioxane-like molecules has been explored for creating highly compatible polymer electrolytes for batteries. rsc.org
Materials Science: The rigid, sterically defined structure could be useful in the design of liquid crystals or as a component in covalent organic frameworks (COFs).
Medicinal Chemistry: The dioxane ring is a structural motif found in some bioactive compounds. Derivatives could be synthesized and screened for potential pharmacological activity.
Exploring these avenues would require interdisciplinary collaboration and could elevate this seemingly simple compound to a tool of significant value in various fields of chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
